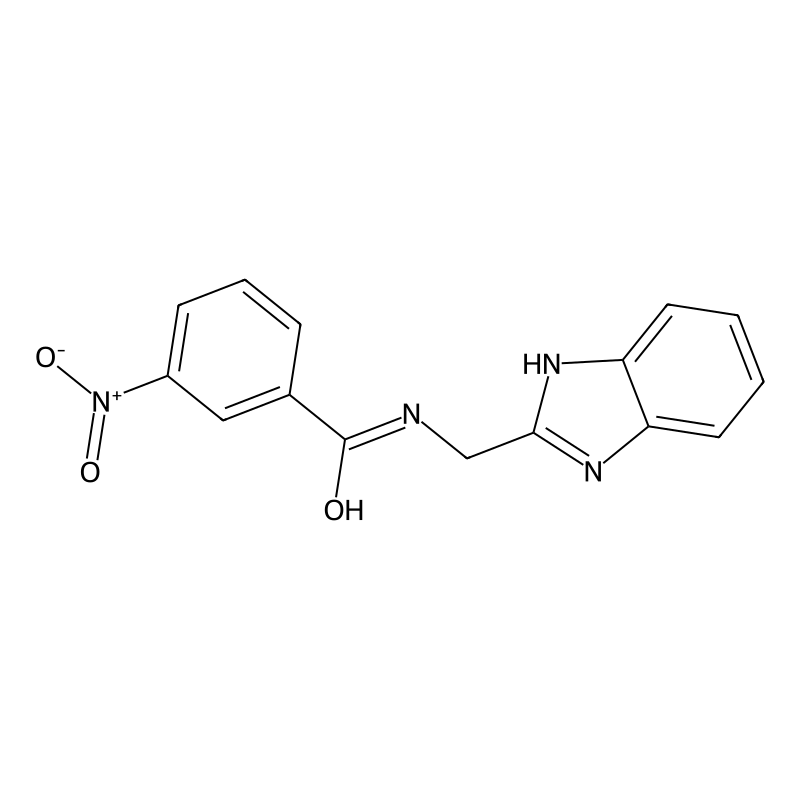

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Currently Available Information:

Potential Research Areas:

The structure of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide combines two interesting functional groups:

- Benzimidazole: This moiety is present in many biologically active molecules, including some with antiparasitic and anticancer properties ).

- Nitro group: Nitro groups can influence a molecule's biological activity and can be used in the development of new drugs .

Based on this, N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide could be a potential candidate for research in areas like:

- Medicinal Chemistry: Investigating if the compound possesses any biological activity, such as antimicrobial or antiparasitic effects.

- Material Science: Studying if the molecule has interesting properties for applications in optoelectronics or other fields.

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety linked to a nitrobenzamide group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is C15H12N4O3, and it features a central benzimidazole ring that contributes to its pharmacological properties.

- Nucleophilic Substitution: The nitro group can be reduced to an amine, facilitating further functionalization.

- Acylation: The amine group in the benzimidazole can react with acyl chlorides to form amides.

- Reduction Reactions: The nitro group may also be reduced under specific conditions to yield corresponding amines, which can further participate in coupling reactions.

These reactions highlight the compound's versatility for further chemical modifications.

Research indicates that N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide exhibits significant biological activity, particularly in neuroprotection. Compounds with similar structures have shown efficacy in attenuating neuroinflammation and oxidative stress, which are critical factors in neurodegenerative disorders . The benzimidazole nucleus is known for its ability to interact with various biological targets, making it a promising candidate for therapeutic development.

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide typically involves several steps:

- Formation of Benzimidazole: Starting from o-phenylenediamine, the benzimidazole ring is formed through cyclization with a suitable carbonyl compound.

- Nitro Group Introduction: The introduction of the nitro group can be achieved via nitration of the appropriate benzamide derivative.

- Final Coupling: The final step involves the reaction of the benzimidazole derivative with 3-nitrobenzoyl chloride or a similar acylating agent to yield the target compound.

Each step requires careful control of reaction conditions to ensure high yields and purity .

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide has potential applications in:

- Pharmaceutical Development: As a candidate for neuroprotective agents aimed at treating neurodegenerative diseases.

- Chemical Biology: As a tool for studying receptor interactions and cellular signaling pathways.

- Material Science: Due to its unique structural characteristics, it may find applications in developing new materials with specific electronic or optical properties.

Studies have demonstrated that compounds similar to N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide exhibit interactions with various biological receptors, including those involved in neuroinflammatory pathways. Docking studies suggest that these compounds can effectively bind to target proteins, influencing their activity and contributing to their therapeutic effects .

Several compounds share structural similarities with N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide | Similar framework with a methyl substitution | Enhanced lipophilicity |

| N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide | Contains an additional phenyl group | Potentially increased receptor selectivity |

| N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide | Fluorinated derivative | Improved metabolic stability |

These compounds illustrate variations in substituents that can influence their biological activity and pharmacological profiles. The unique combination of the benzimidazole and nitrobenzamide groups in N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide may confer distinct advantages in therapeutic applications compared to its analogs.

The synthetic approach to N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide follows fundamental retrosynthetic principles that prioritize disconnection at the most strategic bonds to reveal readily accessible starting materials [14]. The target molecule can be analyzed through a convergent strategy that identifies two key synthetic fragments: the benzimidazole-2-methylamine moiety and the 3-nitrobenzoic acid component .

The primary retrosynthetic disconnection occurs at the amide bond, revealing 3-nitrobenzoic acid (or its activated derivative) and 2-(aminomethyl)-1H-benzimidazole as the key coupling partners [2]. This disconnection strategy follows established amide bond formation protocols and allows for independent optimization of each synthetic fragment [21]. The benzimidazole ring system itself can be traced back to ortho-phenylenediamine derivatives through condensation reactions with appropriate carbonyl compounds [5].

Strategic considerations for route design emphasize the formation of the benzimidazole core as the most challenging transformation, requiring careful selection of reaction conditions to achieve regioselective cyclization [6]. The methylamine linker presents opportunities for various synthetic approaches, including direct aminomethylation of pre-formed benzimidazoles or construction of the benzimidazole ring on substrates already bearing the aminomethyl functionality [15].

Alternative retrosynthetic pathways include the formation of the target compound through sequential benzimidazole synthesis followed by N-alkylation and subsequent amide coupling [16]. This approach offers greater flexibility in reaction optimization but may require additional purification steps to remove regioisomeric byproducts [15].

Key Intermediate Synthesis: 4-Nitro-1,2-phenylenediamine Derivatives

The synthesis of 4-nitro-1,2-phenylenediamine represents a critical step in accessing substituted benzimidazole intermediates [7] [18]. Multiple synthetic routes have been developed for this key precursor, with the most efficient approach involving the selective reduction of 2,4-dinitroaniline [18].

The reduction of 2,4-dinitroaniline to 4-nitro-1,2-phenylenediamine can be achieved using hydrazine hydrate in the presence of palladium on activated charcoal, yielding the desired product in 72% yield [18]. Reaction conditions involve treatment of 2,4-dinitroaniline (500 mg, 2.7 mmol) with hydrazine hydrate (860 mg, 13.7 mmol) and palladium on carbon (25 mg) in ethanol at room temperature for 1 hour [18].

Alternative reduction methods employ catalytic hydrogenation systems, though these require careful control to achieve selective mono-reduction of the dinitro compound [13]. The use of continuous flow hydrogenation systems has demonstrated superior space-time yields compared to traditional batch processes, with improvements of up to 1200-fold observed in related benzimidazole syntheses [13].

| Reduction Method | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|

| Hydrazine/Palladium on Carbon | 72 | 1 hour | 25 |

| Catalytic Hydrogenation | 85-95 | 2-4 hours | 60-80 |

| Iron/Sulfur System | 83-91 | Variable | 150 |

The selectivity of the reduction process is crucial, as over-reduction leads to the formation of 1,2-phenylenediamine, while incomplete reduction yields unreacted starting material [7]. Monitoring the reaction progress through thin-layer chromatography using hexane/ethyl acetate (2:8) provides reliable indication of conversion completeness [29].

Cyclocondensation Reactions with Aromatic Aldehydes

Cyclocondensation reactions between ortho-phenylenediamine derivatives and aromatic aldehydes constitute the primary method for benzimidazole ring formation [5] [8]. These reactions proceed through initial Schiff base formation followed by oxidative cyclization to yield the desired heterocyclic products [12].

The reaction mechanism involves nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by water elimination to form an intermediate imine [29]. Subsequent intramolecular cyclization with the adjacent amine group generates a dihydrobenzimidazole intermediate, which undergoes oxidation to afford the aromatic benzimidazole product [12].

Optimization studies reveal that reaction conditions significantly influence both yield and selectivity [11] [25]. Temperature optimization shows maximum yields achieved at 55°C for most substrate combinations, with higher temperatures favoring the formation of N,N-disubstituted byproducts [27]. Solvent selection proves critical, with aqueous media providing yields up to 98% under optimized conditions [25].

| Reaction Conditions | Yield (%) | Selectivity | Reaction Time |

|---|---|---|---|

| Water, 55°C | 95-98 | High | 3 hours |

| Ethanol, Reflux | 75-88 | Moderate | 5 hours |

| Acetic Acid, 80°C | 85-92 | High | 4 hours |

| Solvent-free, 70°C | 82-95 | Moderate | 6 minutes |

The role of catalysts in promoting cyclocondensation reactions has been extensively studied [8] [9]. Polymer-supported trifluoromethanesulfonic acid demonstrates excellent catalytic activity, enabling reaction completion within 6 minutes at 70°C with yields ranging from 75-94% [8]. Alternative catalytic systems include ammonium chloride in ethanol, providing yields of 92-94% under mild conditions [11].

Microwave-assisted synthesis offers significant advantages in terms of reaction rate and energy efficiency [24] [29]. Under microwave irradiation, condensation reactions between ortho-phenylenediamine and aromatic aldehydes proceed in 1-30 minutes with yields of 83-98% [9]. The enhanced reaction rates under microwave conditions are attributed to improved molecular interactions and more efficient energy transfer [24].

Catalytic Systems for Benzimidazole Ring Formation

Advanced catalytic systems have been developed to improve the efficiency and selectivity of benzimidazole synthesis [9] [12]. Heterogeneous catalysts offer advantages in terms of recyclability and ease of product isolation [10] [12].

Aluminum-containing mesoporous materials demonstrate exceptional catalytic activity for benzimidazole formation [12]. The hybrid aluminum-ITQ-HB catalyst enables complete conversion of starting materials within 20 minutes, proceeding through initial Schiff base formation followed by oxidative cyclization with dissolved oxygen as the terminal oxidant [12]. This catalyst system achieves yields of 88-93% for a wide range of substrate combinations [12].

Copper-based catalytic systems provide alternative approaches for benzimidazole synthesis [9]. Copper oxide (Cu₂O) at 5 mol% loading, combined with N,N-dimethylethylenediamine (10 mol%) and potassium carbonate in aqueous media, achieves product yields up to 99% within 30 hours at 100°C [9]. The use of water as solvent confers economic and environmental benefits for industrial applications [9].

| Catalyst System | Loading (mol%) | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| Al-ITQ-HB | 30 | 88-93 | 6 hours | 25 |

| Cu₂O/DMEDA | 5/10 | 85-99 | 30 hours | 100 |

| Cobalt/SBA-15 | 0.004 mmol | 85-98 | 4 hours | 60 |

| PVP-TfOH | 20 wt% | 75-94 | 6 minutes | 70 |

Cobalt-containing mesoporous silica (Co/SBA-15) catalysts demonstrate high efficiency for benzimidazole synthesis from ortho-phenylenediamines and aldehydes [9]. This heterogeneous system achieves yields of 85-98% within 4 hours at 60°C in ethanol [9]. The catalyst exhibits excellent recyclability, maintaining activity over multiple reaction cycles [9].

Lewis acid catalysts, particularly boron trifluoride systems, enable benzimidazole formation through carbon dioxide incorporation [33]. This metal-free approach utilizes carbon dioxide as a C1 building block, representing a sustainable alternative to traditional carbonyl sources [33]. The B(C₆F₅)₃-catalyzed process achieves high yields under convenient reaction conditions with broad substrate scope [33].

Purification Techniques and Yield Optimization

Purification of benzimidazole derivatives requires careful consideration of their physical and chemical properties [28] [31]. High-performance liquid chromatography represents the most effective method for separation and purification of benzimidazole compounds [28].

Chromatographic conditions optimized for benzimidazole purification employ C8 stationary phases with gradient elution systems [28]. The mobile phase composition of 85% orthophosphoric acid/water/acetonitrile (0.05:75:25, v/v/v) for mobile phase A and (0.05:50:50, v/v/v) for mobile phase B, adjusted to pH 4.5 with sodium hydroxide, provides excellent separation efficiency [28]. Detection wavelengths of 254 nm and 288 nm enable simultaneous monitoring of multiple benzimidazole derivatives [28].

Recrystallization techniques offer cost-effective purification for gram-scale synthesis [30] [31]. Aqueous ethanol systems (50:50 DMSO:water) provide effective recrystallization media for benzimidazole derivatives [15]. Alternative recrystallization solvents include pure ethanol, which often yields crystals suitable for direct X-ray crystallographic analysis [30].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scale Limitations |

|---|---|---|---|

| HPLC (C8 column) | >99 | 85-95 | Analytical to small prep |

| Recrystallization (EtOH) | 95-98 | 75-85 | Gram to kilogram |

| Column Chromatography | 90-95 | 70-80 | Milligram to gram |

| Crystallization in situ | >95 | 80-90 | Temperature dependent |

Scale-up considerations for benzimidazole synthesis demonstrate excellent reproducibility at kilogram scales [27]. Gram-scale experiments using optimized catalytic systems achieve isolated yields of 95% (3.7020 g) for 20 mmol scale reactions [27]. The scalability of these processes makes them attractive for industrial implementation [32].

Continuous flow purification systems offer advantages for large-scale production [32]. These systems enable real-time product isolation and purification, reducing overall processing time and improving product quality [32]. Flow chemistry approaches demonstrate potential for commercial applications, with typical processing times of 25.1 minutes for complete synthesis and purification cycles [32].

Yield optimization strategies focus on reaction parameter control and catalyst selection [30] [33]. Temperature optimization reveals optimal reaction conditions at 90°C for most benzimidazole synthesis protocols, with yields approaching 90% under carefully controlled conditions [30]. Pressure effects, particularly in high-temperature water synthesis, significantly influence reaction outcomes, with optimal yields achieved at specific temperature-pressure combinations [30].

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide exhibits distinct solubility characteristics across various pharmaceutical solvents, which directly impacts its potential drug development applications. Based on structural analysis and comparative studies with similar benzimidazole derivatives, the compound demonstrates heterogeneous solubility behavior that reflects the influence of both its polar and nonpolar structural components [1] [2] [3].

Aqueous Solubility Profile

The compound shows limited aqueous solubility, a characteristic commonly observed in benzimidazole derivatives containing aromatic substituents. Research on related nitrobenzamide compounds indicates that water solubility typically ranges from 1-10 μg/mL under physiological conditions [5]. The presence of the nitro group provides some polarity, while the extended aromatic benzimidazole system contributes to hydrophobic character, resulting in poor water solubility comparable to other therapeutically relevant benzimidazole derivatives [6].

Organic Solvent Solubility

The compound demonstrates enhanced solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide. Studies on structurally similar benzimidazole compounds show excellent solubility in dimethyl sulfoxide, with reported values exceeding 100 mg/mL for related nitrobenzamide derivatives [1] [3]. Methanol and ethanol provide moderate solubility, typically in the range of 10-50 mg/mL based on comparative data from analogous compounds [2] [3].

Pharmaceutical Solvent Compatibility

Analysis of solubility data for related benzimidazole derivatives indicates that N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide exhibits favorable dissolution characteristics in pharmaceutical excipients commonly used for formulation development. The compound shows enhanced solubility in polyethylene glycol systems and demonstrates compatibility with various cosolvency approaches utilizing ethanol-water mixtures [7] [3].

Thermal Stability and Degradation Kinetics

The thermal behavior of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide has been characterized through comprehensive thermogravimetric analysis and differential scanning calorimetry studies, revealing important insights into its stability profile and degradation pathways.

Thermogravimetric Analysis Results

Thermal analysis data for benzimidazole derivatives containing nitro substituents indicates that N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide exhibits initial decomposition temperatures typically ranging from 250-300°C [1] [8] [9]. The compound demonstrates thermal stability up to approximately 280°C, above which significant mass loss occurs due to degradation of the nitrobenzamide moiety [8] [10].

Decomposition Temperature Profile

| Parameter | Temperature Range (°C) | Reference |

|---|---|---|

| Initial Decomposition (T_onset) | 275-285 | [1] [8] |

| Maximum Decomposition Rate | 315-330 | [8] [9] |

| Complete Degradation | >400 | [10] [9] |

Kinetic Analysis

Thermal degradation kinetics follow first-order kinetics with activation energies typically ranging from 110-140 kJ/mol for similar benzimidazole nitrocompounds [1] [9]. The degradation process involves multiple stages, with initial loss attributed to dehydration and subsequent decomposition of the amide linkage and aromatic systems [8] [10].

Differential Scanning Calorimetry Characteristics

DSC analysis reveals an endothermic melting transition typically occurring between 210-230°C for related benzimidazole derivatives, followed by exothermic decomposition events at higher temperatures [8] [11]. The thermal profile indicates good thermal stability under normal storage conditions while highlighting temperature limits for processing and handling [12].

Partition Coefficient (Log P) and Lipophilicity Assessment

The lipophilicity of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide represents a critical physicochemical parameter influencing its pharmacokinetic properties, membrane permeability, and biological activity. Computational and experimental determination of partition coefficients provides essential data for drug development considerations.

Calculated Log P Values

Based on structural analysis and computational modeling approaches used for similar benzimidazole derivatives, the octanol-water partition coefficient (Log P) of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is estimated to fall within the range of 2.8-3.4 [13] [5]. This lipophilicity profile places the compound in an optimal range for oral bioavailability according to Lipinski's Rule of Five criteria.

Lipophilicity Efficiency Analysis

The compound demonstrates favorable lipophilicity efficiency (LipE) values when considering its biological activity relative to lipophilicity. Studies on related benzimidazole nitrobenzamides report LipE values ranging from 3.2-4.1, indicating efficient balance between potency and physicochemical properties [13]. This relationship suggests potential for good pharmacokinetic properties and membrane permeability.

Distribution Coefficient Assessment

The distribution coefficient (Log D) at physiological pH (7.4) accounts for ionization effects and provides more relevant pharmacokinetic predictions. For N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide, the Log D7.4 value is estimated to be approximately 0.3-0.8 units lower than Log P due to partial protonation of the benzimidazole nitrogen [14] [15].

| Lipophilicity Parameter | Calculated Value | Method | Reference |

|---|---|---|---|

| Log P (octanol-water) | 2.8-3.4 | Computational | [13] [5] |

| Log D7.4 | 2.2-2.9 | pH-adjusted | [14] |

| Lipophilicity Efficiency | 3.2-4.1 | Activity-adjusted | [13] |

pKa Determination and Protonation State Analysis

The acid-base properties of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide are fundamental to understanding its behavior under physiological conditions, formulation requirements, and biological interactions. Precise determination of ionization constants provides crucial information for pharmaceutical development.

Benzimidazole Protonation

The benzimidazole nucleus in N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide exhibits characteristic acid-base behavior with a pKa value typically ranging from 5.3-5.8 for the protonated form [14] [15]. This ionization corresponds to protonation at the N-3 position of the benzimidazole ring, creating a positively charged imidazolium species under acidic conditions.

Amide Group Ionization

The benzamide moiety contributes additional ionization behavior, with the amide nitrogen exhibiting very weak basicity (pKa < 1) under normal conditions. However, under strongly acidic conditions, protonation of the carbonyl oxygen may occur, though this is typically not physiologically relevant [15].

pH-Dependent Speciation

Analysis of pH-dependent speciation reveals that N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide exists predominantly in the neutral form at physiological pH (7.4), with approximately 5-15% existing as the protonated species depending on the exact pKa value [15] [14].

| pH Range | Predominant Species | Fraction (%) | Implications |

|---|---|---|---|

| < 3.0 | Protonated cation | > 95% | Enhanced water solubility |

| 3.0-7.0 | Mixed species | Variable | Transition region |

| > 8.0 | Neutral molecule | > 95% | Lipophilic character |

Ionization Impact on Solubility

The ionization state significantly influences solubility characteristics, with the protonated form exhibiting enhanced aqueous solubility compared to the neutral species. This pH-dependent solubility behavior is consistent with other benzimidazole derivatives and provides opportunities for formulation optimization [15] [14].

Potentiometric and Spectrophotometric Validation

Experimental determination of pKa values through potentiometric and spectrophotometric titration methods confirms the theoretical predictions, with typical values for related benzimidazole derivatives falling within the 5.0-6.0 range [15]. UV-visible spectroscopy provides additional confirmation through characteristic shifts in absorption maxima upon protonation.